molecular formula C7H4BrIO B052014 5-Bromo-2-iodobenzaldehyde CAS No. 689291-89-2

5-Bromo-2-iodobenzaldehyde

Cat. No. B052014
M. Wt: 310.91 g/mol
InChI Key: MOELYMOGQIDKNW-UHFFFAOYSA-N
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Patent
US08785393B2

Procedure details

5-bromo-2-iodobenzonitrile (25.2 g, 81.8 mmol) in tetrahydrofuran (140 mL) was cooled to −78° C. and diisobutylaluminum hydride (1.0M in hexanes; 115 mL, 115 mmol) over 10 minutes, and the reaction was allowed to warm to room temperature and left stirring overnight. Analytical LCMS indicated consumption of starting material so the mixture was carefully quenched with ethyl acetate and methanol. After 1.5 hours the solution was concentrated then diluted with dichloromethane. 1N Aqueous hydrochloric acid was added and a precipitate formed as the reaction was stirred vigorously for 1 hour. The precipitate was filtered off and the filtrate was evaporated then triturated with dichloromethane and hexanes, which caused more precipitate to form. The mixture was filtered and the organic portions were set aside while the combined precipitates were suspended in tetrahydrofuran and 6N hydrochloric acid (aqueous). The reaction was stirred vigorously for 1 hour at which point analytical TLC indicated complete formation of the product. The reaction was extracted with dichloromethane and combined with the previous organic portions. The mixture was dried over magnesium sulfate then filtered, evaporated, and purified by silica gel chromatography (0-15% dichloromethane in hexanes) to yield the title compound.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#N.[H-].C([Al+]CC(C)C)C(C)C.[O:21]1CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[CH:7]=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)I
Name
Quantity
140 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
consumption of starting material so the mixture
CUSTOM
Type
CUSTOM
Details
was carefully quenched with ethyl acetate and methanol
CONCENTRATION
Type
CONCENTRATION
Details
After 1.5 hours the solution was concentrated
Duration
1.5 h
ADDITION
Type
ADDITION
Details
then diluted with dichloromethane
ADDITION
Type
ADDITION
Details
1N Aqueous hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
a precipitate formed as the reaction
STIRRING
Type
STIRRING
Details
was stirred vigorously for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
then triturated with dichloromethane and hexanes, which
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
combined precipitates
STIRRING
Type
STIRRING
Details
The reaction was stirred vigorously for 1 hour at which point analytical TLC
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-15% dichloromethane in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.